molecular formula C10H6FNO2 B1331356 1-Fluoro-4-nitronaphthalene CAS No. 341-92-4

1-Fluoro-4-nitronaphthalene

Cat. No. B1331356
CAS RN: 341-92-4
M. Wt: 191.16 g/mol
InChI Key: XVDSBUCGMJBTNO-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitronaphthalene is a chemical compound that is part of the nitronaphthalene family, which are derivatives of naphthalene with nitro groups attached. These compounds are of interest due to their photochemical properties and potential applications in various fields, including the synthesis of other chemicals and understanding atmospheric processes.

Synthesis Analysis

The synthesis of 1-fluoro-4-nitronaphthalene can be achieved through the direct nitration of 1-fluoronaphthalene using fuming nitric acid, which results in a good yield of the target compound . Additionally, a modified Schiemann reaction has been employed to prepare fluoronitronaphthalenes, including 1-fluoro-4-nitronaphthalene, by diazotisation of nitroamine fluoborate salts followed by decomposition of the diazonium fluoborate salts .

Molecular Structure Analysis

The molecular structure of 1-fluoro-4-nitronaphthalene, like other nitronaphthalenes, is characterized by the presence of a nitro group and a fluorine atom attached to the naphthalene ring system. The position of these substituents on the ring system can significantly influence the compound's photochemical and photophysical properties.

Chemical Reactions Analysis

1-Fluoro-4-nitronaphthalene can participate in various chemical reactions. For instance, it has been shown to react with conjugated dienes at high temperatures, leading to the formation of N-naphthylpyrroles . The presence of the nitro group also activates the compound towards photosubstitution reactions, where the fluorine atom can be substituted by other groups such as methoxide or hydroxide ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-fluoro-4-nitronaphthalene are influenced by its molecular structure. The compound exhibits interesting photochemical behavior, such as ultrafast intersystem crossing to the triplet manifold, which has been studied in various solvents . The excited-state dynamics of 1-nitronaphthalene, a related compound, have been investigated, revealing rapid nonradiative decay channels and solvation dynamics that depend on the solvent used . Furthermore, the triplet state of 1-nitronaphthalene has been shown to photosensitize reactions in atmospheric waters, which could be a pathway to the formation of humic-like substances . These properties are crucial for understanding the environmental impact and potential applications of 1-fluoro-4-nitronaphthalene and related compounds.

Relevant Case Studies

A case study involving 1-nitronaphthalene, a close relative of 1-fluoro-4-nitronaphthalene, demonstrated its mutagenic potential and acute toxicity in rodents, affecting both the liver and lungs . This study provides insight into the toxicological profile of nitronaphthalenes and highlights the importance of understanding the health implications of these compounds.

Scientific Research Applications

Fluorescence Probes for Detecting and Imaging

  • Summary of the Application : Naphthalene derivatives, including 1-Fluoro-4-nitronaphthalene, are used as fluorescence probes for detecting and imaging purposes . These probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules .
  • Methods of Application or Experimental Procedures : The techniques under investigation for photophysical properties are UV visible spectroscopy and fluorescence spectroscopy . Concentration dependent spectra and solvatochromic shifts on UV visible spectra are also part of the discussion .
  • Results or Outcomes : Naphthalene-based fluorescence probes, due to their hydrophobic nature, exhibit excellent sensing and selectivity properties . In a conjugated probe system, introducing a naphthalene moiety caused improvement in photo-stability .

Use in Manufacturing

  • Summary of the Application : 1-Fluoro-4-nitronaphthalene is used in the manufacturing of other chemicals .
  • Methods of Application or Experimental Procedures : The compound is mixed with other chemicals in a solution, which is then heated at 70°C for 20 hours. The reaction mixture is then cooled to room temperature and quenched with ice water .
  • Results or Outcomes : The specific outcomes of this process are not detailed in the source, but it’s likely that this procedure results in a new chemical compound .

Use in Simulation Visualizations

  • Summary of the Application : 1-Fluoro-4-nitronaphthalene is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations .
  • Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the source, but these programs typically involve creating a digital model of the molecule and running simulations to predict its behavior .
  • Results or Outcomes : The outcomes of these simulations can provide valuable insights into the properties and behaviors of 1-Fluoro-4-nitronaphthalene .

Reduction of Nitroarenes

  • Summary of the Application : 1-Fluoro-4-nitronaphthalene can be used in the reduction of nitroarenes, a process that is important in the synthesis of aryl amines .
  • Methods of Application or Experimental Procedures : The reduction process involves the use of a magnetically separable gold-nanoparticle catalyst and hydrosilanes . The specific procedures and conditions can vary depending on the specific nitroarene being reduced .
  • Results or Outcomes : The reduction of nitroarenes results in the formation of aryl amines, which are valuable compounds in various applications .

Use in Organic Electronics

  • Summary of the Application : Naphthalene derivatives, including 1-Fluoro-4-nitronaphthalene, are considered excellent candidates for the construction of organic electronic appliances .
  • Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the source, but typically involve incorporating the naphthalene derivative into the structure of the electronic device .
  • Results or Outcomes : The incorporation of naphthalene derivatives into organic electronic devices can improve their performance, including their photostability .

Safety And Hazards

The safety data sheet for 1-Fluoro-4-nitronaphthalene indicates that it is toxic if swallowed and very toxic in contact with skin . It is also irritating to eyes, respiratory system, and skin . It should be handled with care, avoiding breathing dust and prolonged or repeated contact with skin .

properties

IUPAC Name

1-fluoro-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSBUCGMJBTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294139
Record name 1-fluoro-4-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-nitronaphthalene

CAS RN

341-92-4
Record name 341-92-4
Source DTP/NCI
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Record name 1-fluoro-4-nitronaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-4-nitronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
CF Bernasconi, RH De Rossi - The Journal of Organic Chemistry, 1976 - ACS Publications
… o-nitro group, the reactions of the two amines with 1 -fluoro-4-nitronaphthalene and with 1-fluoro-4,5-dinitronaphthalene were investigated. In these substrates the steric requirements of …
Number of citations: 71 pubs.acs.org
HF Bassilios, M Shawky… - Bulletin des Sociétés …, 1966 - Wiley Online Library
… In this work it has been found that mononitration of I-fluoronaphthalene using fuming nitric acid leads to a good yield (85% th.) of 1 -fluoro-4-nitronaphthalene. The other possible …
Number of citations: 4 onlinelibrary.wiley.com
JG Lammers, J Cornelisse - Israel Journal of Chemistry, 1977 - Wiley Online Library
A systematic investigation was made of the photochemical properties of 12 fluoronitronaphthalenes and some methoxynitronaphthalenes in the presence of hydroxide ions, methoxide …
Number of citations: 11 onlinelibrary.wiley.com
B Feng, Y Yang, J You - Chemical Science, 2020 - pubs.rsc.org
… As illustrated in Scheme 4, C–NO 2 and C–F could be chemoselectively cleaved and methylated, enabling the sequential methylation of 1-fluoro-4-nitronaphthalene at different stages. …
Number of citations: 30 pubs.rsc.org
IGC Coutts, RW Allcock, HW Scheeren - Tetrahedron Letters, 2000 - Elsevier
… It does not, however, allow for the introduction of a hydroxyl group peri to the quinone carbonyl, as the requisite 5-alkoxy-1-fluoro-4-nitronaphthalene would be difficult to prepare. An …
Number of citations: 31 www.sciencedirect.com
RE Plapinger, SL Linus, T Kawashima, C Deb… - Histochemie, 1968 - Springer
… on either 1-fluoro-4-nitrobenzene or 1-fluoro-4-nitronaphthalene. This general procedure, a … 1-Fluoro-4-nitrobenzene I or 1-fluoro-4-nitronaphthalene 2 (0.2mole) and the desired amine (…
Number of citations: 27 link.springer.com
PHH Fischer, H Zimmermann - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
Electron spin resonance spectra have been observed for anion radicals derived from 2-fluoro-nitro-benzene, 3-fluoro-nitrobenzene, 2,4-difluoro-nitrobenzene, 2,5-difluoro-nitrobenzene…
Number of citations: 12 cdnsciencepub.com
GS Jiao, L Cregar, J Wang, SZ Millis… - Proceedings of the …, 2006 - National Acad Sciences
… of 1-fluoro-4-nitronaphthalene, then 1 eq. of 2,4-dinitrofluorobenzene; (4e) 1 eq. of 1-fluoro-4… of 1-fluoro-4-nitronaphthalene; (4f) 2 eq. of 1-fluoro-4-nitronaphthalene; (4g) 2 eq. of 1-fluoro…
Number of citations: 103 www.pnas.org
UP Uwakwe - 1989 - search.proquest.com
… \ against aniline concentration plot for the reaction of n-butylamine with l-fluoro-4,7-dinltronaphthalene is simi lar to Bernasconi and de Rossi's findings with 1-fluoro-4nitronaphthalene …
Number of citations: 3 search.proquest.com
M Slade - 1966 - search.proquest.com
… A solution of 1-fluoro-4-nitronaphthalene (15.0 g., 0.079 mol.) in alcohol (150 ml.) was refluxed with tin (30.0 g.) and concentrated hydrochloric acid (75 ml.) for 4.0 hours. A 50% solution …
Number of citations: 2 search.proquest.com

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